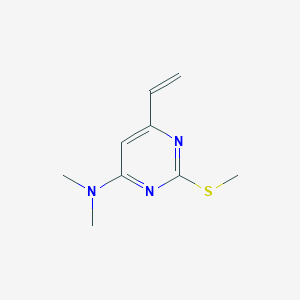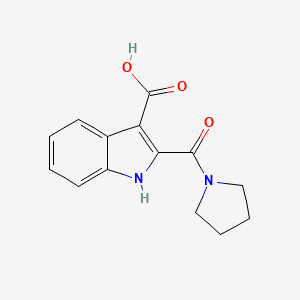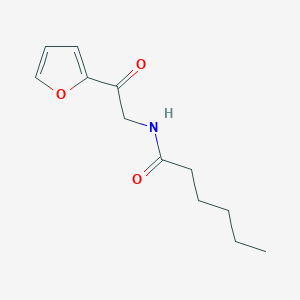
5-Ethylisoxazole-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethylisoxazole-3-carbohydrazide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their diverse biological activities and are commonly found in many commercially available drugs . The unique structure of this compound makes it a valuable compound in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5-Ethylisoxazole-3-carbohydrazide typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl isoxazole-3-carboxylate with hydrazine hydrate under refluxing conditions. This reaction yields this compound as the primary product .
Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the compound on a larger scale.
Analyse Chemischer Reaktionen
5-Ethylisoxazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like methanol or ethanol, and catalysts such as copper or ruthenium . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
5-Ethylisoxazole-3-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug discovery and development.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Ethylisoxazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, some isoxazole derivatives have been shown to inhibit the proliferation of peripheral blood mononuclear cells and reduce the production of tumor necrosis factor (TNF-α) in human whole blood cell cultures . These effects are often mediated through the activation of apoptotic pathways and the modulation of immune responses.
Vergleich Mit ähnlichen Verbindungen
5-Ethylisoxazole-3-carbohydrazide can be compared with other similar compounds, such as:
5-Methylisoxazole-3-carbohydrazide: Similar in structure but with a methyl group instead of an ethyl group.
5-Phenylisoxazole-3-carbohydrazide: Contains a phenyl group, which imparts different biological activities.
Isocarboxazid: A monoamine oxidase inhibitor used in the treatment of depression.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
707536-50-3 |
|---|---|
Molekularformel |
C6H9N3O2 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
5-ethyl-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-2-4-3-5(9-11-4)6(10)8-7/h3H,2,7H2,1H3,(H,8,10) |
InChI-Schlüssel |
KRYPKOCGGJVFGO-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=NO1)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1,2,4]Triazolo[1,5-a]pyridine, 5-methyl-2-(4-methylphenyl)-](/img/structure/B12910052.png)








![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
![3-Butyl-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12910102.png)

![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)

